

# Alrizomadlin (APG-115): A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Alrizomadlin (APG-115) is a potent, orally bioavailable, small-molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under clinical investigation for the treatment of various cancers. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical characterization of Alrizomadlin. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MDM2-p53 axis.

## Discovery of Alrizomadlin

Alrizomadlin was discovered through an extensive structure-activity relationship (SAR) study of a class of spirooxindole-based MDM2 inhibitors.[1] The research aimed to improve upon earlier compounds that exhibited chemical instability.[1] This effort led to the identification of Alrizomadlin (also referred to as AA-115), a compound with high binding affinity to MDM2, potent cellular activity, and a favorable oral pharmacokinetic profile.[1] The discovery was the result of a collaboration between researchers at the University of Michigan and Ascentage Pharma.[2] Ascentage Pharma is the global biopharmaceutical company that is developing Alrizomadlin.[2][3]

# **Chemical Synthesis of Alrizomadlin**







The chemical synthesis of **Alrizomadlin** is a multi-step process. The following is a general outline of the synthetic route, based on the information available in the primary discovery publication. For a detailed, step-by-step protocol, readers are directed to the supplementary information of the referenced publication.

#### Key Starting Materials:

- · Substituted isatin derivative
- Cyclohexanone derivative
- Substituted aldehyde
- Amino acid derivative

#### General Synthetic Scheme:

A three-component 1,3-dipolar cycloaddition reaction is a key step in the synthesis of the complex spirooxindole scaffold of **Alrizomadlin**.[4] This reaction is followed by a late-stage Davis–Beirut reaction to complete the core structure.[4] The final steps of the synthesis involve the amidation of the carboxylic acid group with the bicyclo[2.2.2]octane-1-carboxylic acid moiety.

#### **Mechanism of Action**

Alrizomadlin is a potent and selective antagonist of the MDM2-p53 interaction.[4][5] In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by the overexpressed MDM2 protein, which binds to p53 and targets it for proteasomal degradation.
[1] Alrizomadlin binds to the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[3] This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[5][6] The restoration of p53 function ultimately leads to the inhibition of tumor growth.





Click to download full resolution via product page

# Experimental Protocols Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2 Binding

This assay is used to determine the binding affinity of Alrizomadlin to the MDM2 protein.

- Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-GST antibody bound to GST-tagged MDM2 and a fluorescently labeled p53-derived peptide. When Alrizomadlin binds to MDM2, it displaces the fluorescent peptide, leading to a decrease in the TR-FRET signal.
- Materials:
  - GST-tagged human MDM2 protein
  - Fluorescently labeled p53-derived peptide (e.g., FAM-labeled)



- Terbium-labeled anti-GST antibody
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
- 384-well low-volume black plates
- TR-FRET microplate reader
- Protocol:
  - Prepare serial dilutions of Alrizomadlin in DMSO.
  - Add 2 μL of the compound dilutions to the assay plate.
  - Prepare a master mix containing GST-MDM2 and the terbium-labeled anti-GST antibody in assay buffer.
  - Add 8 μL of the master mix to each well.
  - Prepare a solution of the fluorescently labeled p53 peptide in assay buffer.
  - Add 10 μL of the peptide solution to each well.
  - Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
  - Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
  - Calculate the IC50 value by fitting the data to a four-parameter logistic equation.





Click to download full resolution via product page



### **Cell Proliferation Assay**

This assay measures the effect of Alrizomadlin on the growth of cancer cell lines.

- Principle: The assay is based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
- Materials:
  - Cancer cell line (e.g., SJSA-1, with MDM2 amplification and wild-type p53)
  - Cell culture medium and supplements
  - 96-well clear-bottom white plates
  - CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
  - Luminometer
- Protocol:
  - Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
  - Prepare serial dilutions of Alrizomadlin in the cell culture medium.
  - Remove the existing medium from the cells and add the medium containing the different concentrations of Alrizomadlin.
  - Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

#### In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of Alrizomadlin in a living organism.

- Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors
  are established, the mice are treated with Alrizomadlin, and tumor growth is monitored over
  time.
- Materials:
  - Immunocompromised mice (e.g., nude or SCID mice)
  - Cancer cell line (e.g., SJSA-1)
  - Matrigel (or other extracellular matrix)
  - Alrizomadlin formulation for oral administration
  - Calipers for tumor measurement
- Protocol:
  - Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
  - Monitor the mice for tumor growth.
  - Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  - Administer Alrizomadlin orally to the treatment group at a specified dose and schedule (e.g., daily or every other day). The control group receives the vehicle.



- Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- o Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

## **Quantitative Data**

Table 1: In Vitro Activity of Alrizomadlin

| Parameter                    | Value           | Cell Line/Assay | Reference |  |
|------------------------------|-----------------|-----------------|-----------|--|
| MDM2 Binding Affinity (Ki)   | < 1 nM          | TR-FRET Assay   | [1][5]    |  |
| MDM2 Binding Affinity (IC50) | 3.8 ± 1.1 nM    | TR-FRET Assay   | [5]       |  |
| Cell Proliferation (IC50)    | 2.7 μΜ          | SJSA-1          | [5]       |  |
| Cell Proliferation (IC50)    | 18.9 ± 15.6 nM  | AGS             | [3]       |  |
| Cell Proliferation<br>(IC50) | 103.5 ± 18.3 nM | MKN45           | [3]       |  |

Table 2: Pharmacokinetic Properties of Alrizomadlin in

**Humans (Phase I)** 

| Parameter        | Value (at 100-200 mg dose) | Reference |
|------------------|----------------------------|-----------|
| Half-life (t1/2) | 3-7 hours                  | [5]       |
| Pharmacokinetics | Approximately linear       | [5][7]    |

# Table 3: Clinical Efficacy of Alrizomadlin (Phase I/II Trials)



| Indication                                                    | Treatmen<br>t<br>Regimen | Overall<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Progressi<br>on-Free<br>Survival<br>(PFS) | Clinical<br>Trial ID | Referenc<br>e |
|---------------------------------------------------------------|--------------------------|---------------------------------------|-------------------------------------|-------------------------------------------|----------------------|---------------|
| Advanced Solid Tumors (MDM2 amplified, TP53 wild- type)       | Monothera<br>py          | 25%                                   | 100%                                | 7.9 months                                | NCT02935<br>907      | [5][7]        |
| Advanced Solid Tumors (TP53 mutant)                           | Monothera<br>py          | -                                     | -                                   | 2.2 months                                | NCT02935<br>907      | [5][7]        |
| Unresectab<br>le or<br>Metastatic<br>Melanoma<br>(I-O failed) | +<br>Pembrolizu<br>mab   | 24.1%                                 | 55.2%                               | -                                         | NCT03611<br>868      | [1]           |
| Malignant Peripheral Nerve Sheath Tumor                       | +<br>Pembrolizu<br>mab   | -                                     | Clinical<br>Benefit<br>Rate: 53%    | -                                         | NCT03611<br>868      | [4]           |
| Adenoid<br>Cystic<br>Carcinoma                                | Monothera<br>py          | 16.7%                                 | 100%                                | -                                         | -                    | [8]           |

# **Logical Relationships in Drug Discovery**

The discovery and development of **Alrizomadlin** followed a logical progression from initial concept to clinical evaluation.





Click to download full resolution via product page

#### Conclusion



Alrizomadlin (APG-115) is a promising clinical candidate that emerged from a rigorous drug discovery program. Its potent and selective inhibition of the MDM2-p53 interaction, coupled with favorable oral bioavailability, has translated into encouraging antitumor activity in preclinical models and early-phase clinical trials. This technical guide provides a foundational understanding of the discovery and chemical synthesis of Alrizomadlin, which may aid in the future development of this and other next-generation MDM2 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cancernetwork.com [cancernetwork.com]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alrizomadlin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live from ASCO 2025 | Ascentage Pharma Releases Promising Clinical Data on Alrizomadlin Monotherapy and Combinations in Solid Tumors - [ascentage.com]
- To cite this document: BenchChem. [Alrizomadlin (APG-115): A Technical Guide to its
  Discovery and Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b605068#the-discovery-and-chemical-synthesis-of-alrizomadlin-apg-115]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com